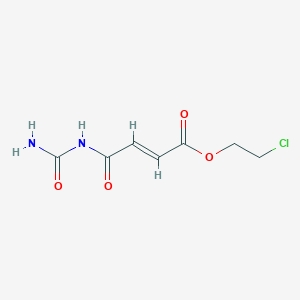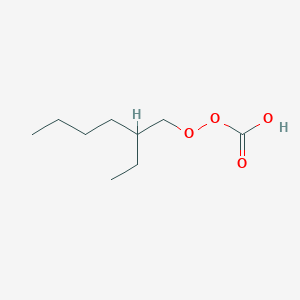
2-Ethylhexyl hydrogen peroxycarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl hydrogen peroxycarbonate is an organic peroxide with the molecular formula C9H18O4. It is a colorless liquid commonly used as an initiator in polymerization reactions due to its ability to generate free radicals. This compound is known for its high thermal sensitivity and is often utilized in the production of various polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-ethylhexyl hydrogen peroxycarbonate typically involves the reaction of hydrogen peroxide with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the stability of the peroxide bond.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of hydrogen peroxide with a mass fraction of 27%, ionic membrane caustic soda liquid with a mass fraction of 32%, and chloro-ester. These components are added and stirred at normal temperature and pressure, followed by a separation process to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl hydrogen peroxycarbonate primarily undergoes decomposition reactions due to the instability of the peroxide bond. This decomposition can be triggered by heat, light, or contact with certain chemicals.
Common Reagents and Conditions: The decomposition of this compound can be catalyzed by acids, bases, and metal ions. The reaction conditions typically involve moderate temperatures and the presence of a catalyst to facilitate the breakdown of the peroxide bond.
Major Products Formed: The major products formed from the decomposition of this compound include 2-ethylhexanol, carbon dioxide, and various free radicals .
Scientific Research Applications
2-Ethylhexyl hydrogen peroxycarbonate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a polymerization initiator in the production of polymers such as polyethylene, polystyrene, and polyvinyl chloride.
Biology: The compound is utilized in the synthesis of various biochemical compounds and as a reagent in laboratory experiments.
Medicine: It is employed in the production of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is used in the manufacturing of plastics, rubber, and other synthetic materials.
Mechanism of Action
The mechanism of action of 2-ethylhexyl hydrogen peroxycarbonate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets include unsaturated compounds such as alkenes and alkynes, which undergo addition reactions with the free radicals .
Comparison with Similar Compounds
Tert-butylperoxy-2-ethylhexyl carbonate (TBEC): Similar to 2-ethylhexyl hydrogen peroxycarbonate, TBEC is used as a polymerization initiator and has high thermal sensitivity.
Cumene hydroperoxide: Another organic peroxide used in polymerization reactions, known for its ability to generate free radicals.
Benzoyl peroxide: Commonly used in the production of polymers and as a curing agent in the plastics industry.
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct thermal and chemical properties. Its ability to generate free radicals at relatively low temperatures makes it particularly useful in polymerization processes where controlled initiation is required .
Properties
CAS No. |
71607-41-5 |
|---|---|
Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-ethylhexoxy hydrogen carbonate |
InChI |
InChI=1S/C9H18O4/c1-3-5-6-8(4-2)7-12-13-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |
InChI Key |
SEHUWVPBFPJFFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COOC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



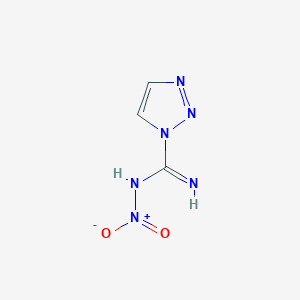
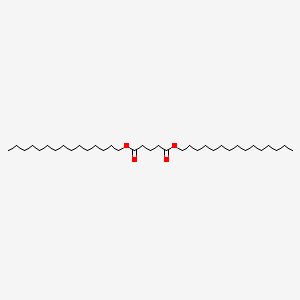

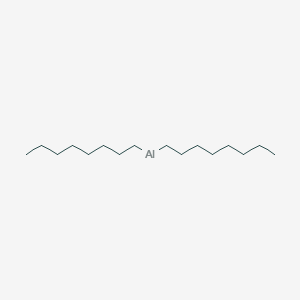
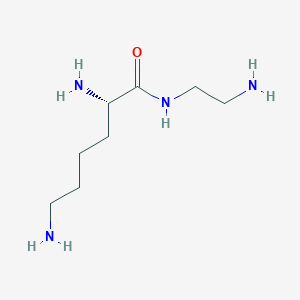

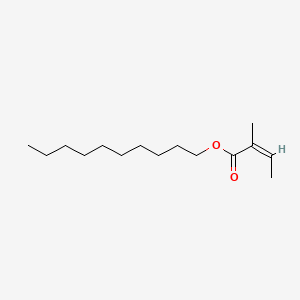
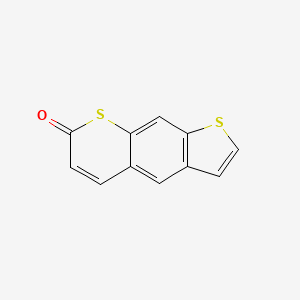
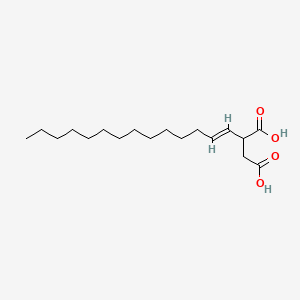
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
